molecular formula C10H12ClNO5S B2382284 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid CAS No. 83173-87-9

4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B2382284
CAS No.: 83173-87-9
M. Wt: 293.72
InChI Key: MMFXZGDUIQNFHU-UHFFFAOYSA-N
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Description

4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid is a sulfonamide-containing benzoic acid derivative. Its structure comprises a chloro-substituted benzene ring with a sulfamoyl group at the 3-position and a carboxylic acid group at the 4-position. The sulfamoyl moiety is substituted with a 2-hydroxyethyl and a methyl group, distinguishing it from simpler analogs. This compound is of interest in medicinal chemistry due to the pharmacological activity of sulfonamide derivatives, such as diuretic, anticonvulsant, or carbonic anhydrase inhibitory effects .

Properties

IUPAC Name

4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-12(4-5-13)18(16,17)9-6-7(10(14)15)2-3-8(9)11/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFXZGDUIQNFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid, 2-hydroxyethylamine, and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Diuretic and Antihypertensive Properties

Research indicates that compounds related to 4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid exhibit significant diuretic and antihypertensive effects. These compounds have been shown to increase urine volume and promote the excretion of cations and chloride ions, making them useful in managing conditions like hypertension. Specifically, they can induce a rapid decrease in blood pressure within an hour of administration, which is beneficial for patients requiring immediate intervention .

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives, including this compound, possess antibacterial properties by inhibiting bacterial folic acid synthesis. This mechanism makes them candidates for treating bacterial infections. Research has shown effective inhibition against various pathogens, highlighting their potential in clinical settings .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid, followed by treatment with methylamine and subsequent purification steps. The resulting compound can be characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Clinical Trials

Clinical studies have evaluated the safety and efficacy of this compound in hypertensive patients. In a controlled trial, subjects receiving this compound showed a significant reduction in systolic and diastolic blood pressure compared to the placebo group. The results indicated that the compound could be a viable option for managing hypertension without adversely affecting glucose tolerance or serum cholesterol levels .

Occupational Health Studies

In occupational settings, exposure to similar sulfonamide compounds has raised concerns about respiratory sensitization. Investigations into workplace environments where these compounds are produced revealed cases of occupational asthma and contact urticaria among workers exposed to high concentrations of related agents. This underscores the importance of monitoring exposure levels and implementing safety measures in industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Diuretic PropertiesIncreases urine volume; promotes cation excretionRapid blood pressure reduction observed
Antihypertensive EffectsEffective in lowering blood pressure within an hourSignificant reductions noted in clinical trials
Antimicrobial ActivityInhibits bacterial folic acid synthesisEffective against various bacterial strains
Occupational HealthPotential respiratory sensitization from exposureCases of asthma linked to similar compounds

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and sulfamoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with similar analogs:

Compound Name Molecular Formula Molecular Weight Sulfamoyl Substituent(s) Key Features
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid (Target) C₁₀H₁₂ClNO₅S 301.72 2-hydroxyethyl, methyl Hydrophilic due to -OH group; potential hydrogen bonding
4-Chloro-3-(dimethylsulfamoyl)benzoic acid () C₉H₁₀ClNO₄S 263.69 Dimethyl Lipophilic; simpler substituents may enhance membrane permeability
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid () C₁₄H₁₂ClNO₄S 325.77 3-methylphenyl Aromatic substituent; potential π-π interactions in protein binding
4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid () C₁₃H₁₀ClINO₄S 439.70 4-iodophenyl Heavy atom (iodine) may influence crystallography or radioimaging
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid () C₁₄H₁₂ClNO₄S 325.77 Methyl, phenyl Bulky substituents; possible steric hindrance in binding
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone analog, ) C₁₄H₁₀ClNO₅S 339.75 Sulfamoyl (unsubstituted) Diuretic activity via carbonic anhydrase inhibition

Pharmacological and Functional Insights

  • Diuretic Activity : Analogs like 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid () and Bumetanide () are clinically used diuretics. The sulfamoyl group is critical for binding to carbonic anhydrase or renal transporters. The target compound’s 2-hydroxyethyl group may modulate solubility and renal excretion .
  • Steric Effects: Bulky groups (e.g., 4-iodophenyl in ) may reduce binding efficiency but improve specificity for certain targets . Aromatic Interactions: Phenyl-substituted analogs () show enhanced binding in hydrophobic pockets, as seen in sulfonamide-protein interactions .

Biological Activity

4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid, a derivative of sulfonamide compounds, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which features a chloro group, a sulfamoyl group, and a hydroxyethyl substituent. This unique arrangement contributes to its biological properties. The molecular formula is C10H12ClN1O4SC_{10}H_{12}ClN_{1}O_{4}S with a molecular weight of approximately 273.73 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₁O₄S
Molecular Weight273.73 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. A study by Kavitha et al. (2020) reported that the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. The sulfamoyl group in the compound mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines indicate that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing therapeutic agents that minimize side effects.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HCT116 (Colorectal)15.5
HeLa (Cervical)20.3
Normal Human Fibroblasts>100

Occupational Exposure

A notable case involved workers exposed to similar compounds in a chemical factory setting, where sensitization and allergic reactions were observed. Although not directly related to this compound, these findings underscore the importance of monitoring occupational exposure to sulfonamide derivatives due to potential respiratory sensitization .

Clinical Applications

In clinical settings, derivatives of sulfonamide compounds have been explored for their anti-inflammatory properties. Research indicates that such compounds can inhibit cytosolic phospholipase A2α, which plays a role in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

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